

What are the physical and chemical properties of isobutyl methyl phthalate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl methyl phthalate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Isobutyl Methyl Phthalate**

Introduction

Isobutyl methyl phthalate is an organic compound belonging to the phthalate ester family. Phthalates are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC).[1][2][3] **Isobutyl methyl phthalate**, a diester of phthalic acid, is characterized by the presence of both an isobutyl and a methyl group.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Chemical and Physical Properties

The properties of **isobutyl methyl phthalate** are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed.

Identifiers and Structure

Property	Value	Source
IUPAC Name	1-O-methyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate	[4]
Molecular Formula	C ₁₃ H ₁₆ O ₄	[4] [5]
CAS Number	73513-54-9	[4]
InChI	InChI=1S/C13H16O4/c1-9(2)8-17-13(15)11-7-5-4-6-10(11)12(14)16-3/h4-7,9H,8H2,1-3H3	[4] [5]
InChIKey	HRJOMMSRROBCMQUHFFFAOYSA-N	[5] [6]
SMILES	<chem>COC(=O)c1ccccc1C(=O)OCC(C)C</chem>	[6]

Quantitative Physical and Chemical Data

Property	Value	Unit	Source	Notes
Molecular Weight	236.26	g/mol	[4][6]	
logP (Octanol/Water Partition Coefficient)	2.286	[6]	Crippen Calculated Property	
Water Solubility (log10WS)	-2.97	mol/L	[6]	Crippen Calculated Property
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-308.92	kJ/mol	[6]	Joback Calculated Property
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-581.47	kJ/mol	[6]	Joback Calculated Property
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	25.13	kJ/mol	[6]	Joback Calculated Property
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	65.39	kJ/mol	[6]	Joback Calculated Property
Critical Pressure (P_c)	2379.54	kPa	[6]	Joback Calculated Property
McGowan's Characteristic	185.150	ml/mol	[6]	McGowan Calculated

Volume (McVol)		Property	
Kovats Retention Index (Semi-standard non-polar)	1689	[4][6]	Experimental Property

Spectral Information

Spectral data is crucial for the identification and characterization of **isobutyl methyl phthalate**.

- ^{13}C NMR Spectroscopy:** Data for the ^{13}C NMR spectrum of **isobutyl methyl phthalate** is available through spectral databases.[4]
- Mass Spectrometry (GC-MS):** The NIST Mass Spectrometry Data Center provides mass spectral data for **isobutyl methyl phthalate**, which is essential for its identification in complex mixtures.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of phthalate esters are outlined below. These protocols are generalized but directly applicable to **isobutyl methyl phthalate**.

Protocol 1: Synthesis of Isobutyl Methyl Phthalate via Esterification

This protocol is based on the general method for synthesizing phthalate esters by reacting phthalic anhydride with the corresponding alcohols using an acid catalyst.[7][8]

Objective: To synthesize diisobutyl phthalate through the esterification of phthalic anhydride and isobutanol. This process can be adapted to produce **isobutyl methyl phthalate** by using a mixture of isobutanol and methanol.

Materials:

- Phthalic anhydride
- Isobutanol

- Methanol
- Concentrated sulfuric acid (catalyst)
- Sodium carbonate solution (for neutralization)
- Activated carbon (for decolorizing)

Procedure:

- **Esterification Reaction:** Phthalic anhydride and a molar excess of the alcohol mixture (isobutanol and methanol) are charged into a reactor. Concentrated sulfuric acid is added as a catalyst.^[7] The mixture is heated, and the reaction proceeds for several hours (e.g., 7-8.5 hours) until the acid number of the mixture reaches a target value (e.g., 0.25-0.35 KOH mg/g).^[7]
- **Neutralization:** After cooling, the reaction mixture is neutralized with a sodium carbonate solution to remove the acidic catalyst and any unreacted phthalic anhydride.
- **Dealcoholysis and Decolorization:** The excess alcohol is removed by distillation. The crude ester is then decolorized by adding activated carbon and heating.
- **Press Filtration and Packaging:** The mixture is filtered to remove the activated carbon and any other solid impurities, yielding the purified phthalate ester.^[7]

Protocol 2: Determination of Phthalate Esters in Liquid Samples

This protocol describes a general method for the extraction and quantification of phthalate esters from liquid matrices, such as beverages or water samples, using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).^{[9][10][11][12]}

Objective: To determine the concentration of phthalate esters in a liquid sample.

Materials:

- Liquid sample

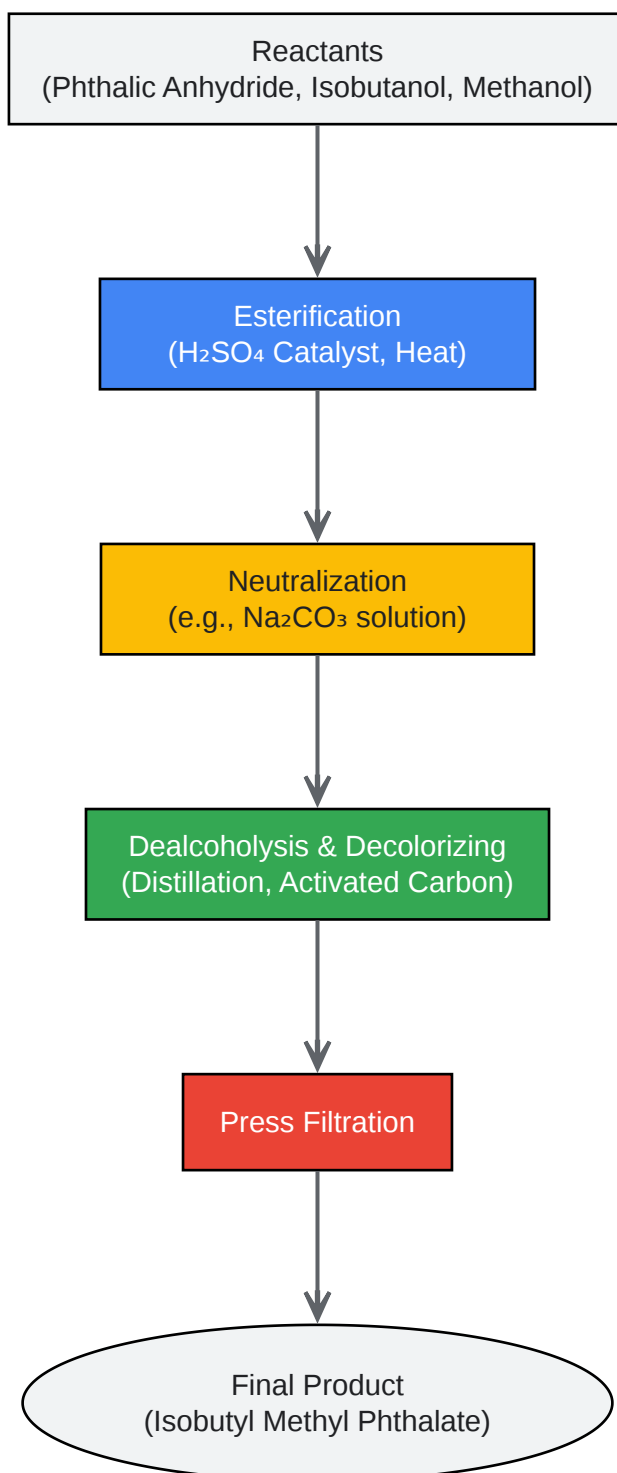
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)[[10](#)]
- Methanol (for conditioning SPE cartridge)
- Acetonitrile (for elution and mobile phase)[[11](#)]
- Ultrapure water
- Phthalate ester standards

Procedure:

- Sample Preparation and Extraction:
 - The SPE cartridge is conditioned with methanol followed by ultrapure water.
 - A known volume of the liquid sample is passed through the conditioned SPE cartridge. The phthalate esters are adsorbed onto the solid phase.[[11](#)]
 - The cartridge is washed to remove interfering substances.
- Elution: The adsorbed phthalate esters are eluted from the cartridge using a small volume of a suitable solvent, such as acetonitrile.[[11](#)] This step concentrates the analytes.
- Instrumental Analysis (HPLC):
 - The eluate is injected into an HPLC system.
 - A gradient elution is typically performed using a mobile phase consisting of acetonitrile and ultrapure water.[[10](#)][[11](#)] For example, starting with a low percentage of acetonitrile and gradually increasing it.[[10](#)]
 - Detection is commonly performed using a UV detector or mass spectrometry (MS) for higher sensitivity and selectivity.[[10](#)]
- Quantification: The concentration of **isobutyl methyl phthalate** in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.[[12](#)]

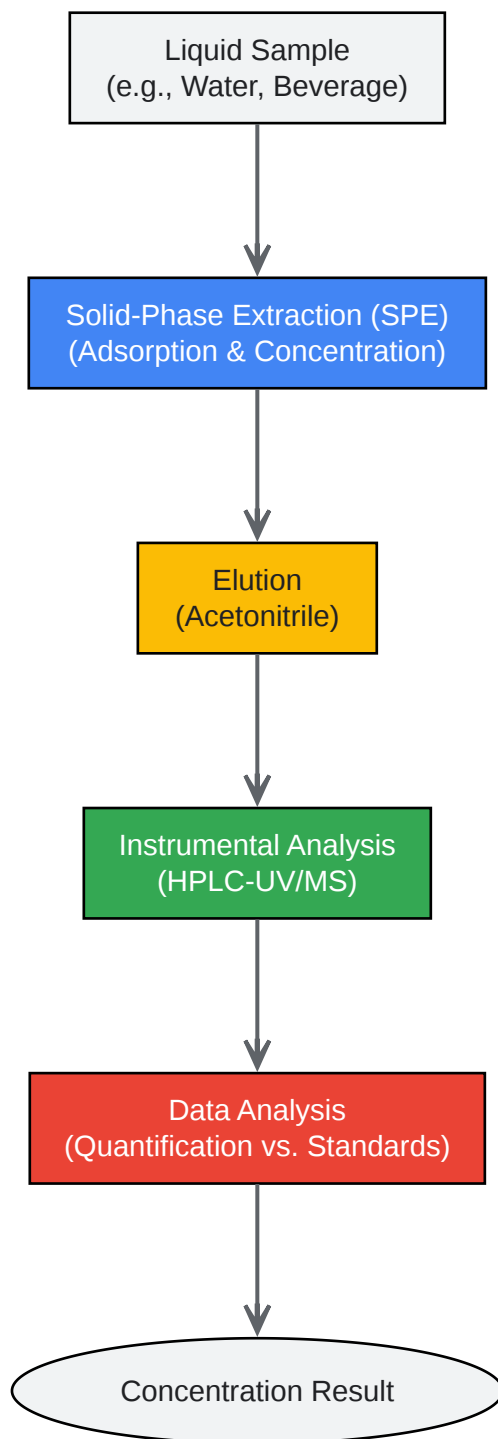
Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analytical determination processes.



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Caption: General workflow for the synthesis of **isobutyl methyl phthalate**.



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Caption: Analytical workflow for determining phthalates in liquid samples.

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- To cite this document: BenchChem. [What are the physical and chemical properties of isobutyl methyl phthalate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15440008#what-are-the-physical-and-chemical-properties-of-isobutyl-methyl-phthalate]

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